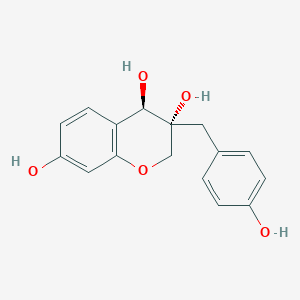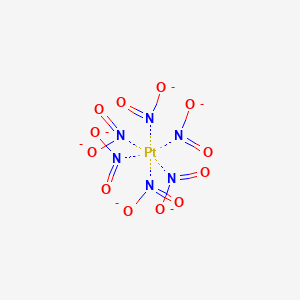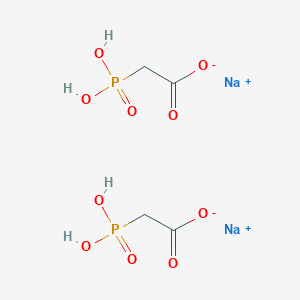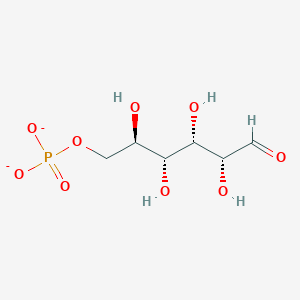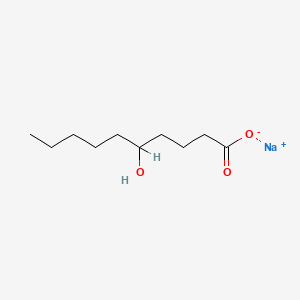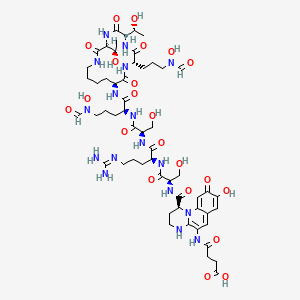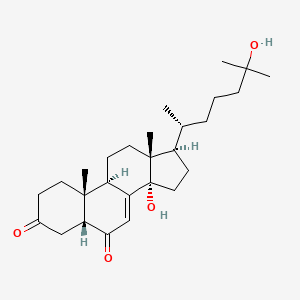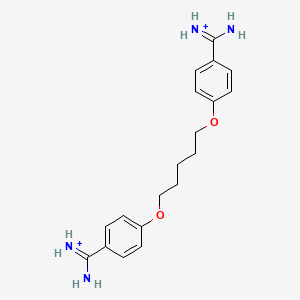![molecular formula C40H37N3O9 B1264847 N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)
N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester is a member of biphenyls.
Scientific Research Applications
Enantioseparation and Thermodynamics
A study by Dungelová et al. (2004) explored the enantiomers of phenylcarbamic acid derivatives, focusing on their separation using high-performance liquid chromatography (HPLC) and analyzing the thermodynamics involved. This research is significant for understanding the enantiomeric properties of such compounds in scientific research and pharmaceutical applications. Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004.
Synthetic Applications
Manninen and Brickner (2005) described the synthesis of N-Phenyl-5R-hydroxymethyl-2-oxazolidinone from N-aryl carbamates, showcasing the applicability of N-phenylcarbamic acid derivatives in producing complex chemical structures. This synthesis is relevant for developing new chemical entities in pharmaceuticals and materials science. Manninen & Brickner, 2005.
Radiosynthesis for Neuroimaging
Schirrmacher et al. (2001) worked on the synthesis of a GABA transporter ligand, involving N-phenylcarbamic acid derivatives, for potential use in neuroimaging of GABAergic neurotransmission. This research could significantly impact the study of neurological disorders like epilepsy and Parkinson's syndrome. Schirrmacher, Hamkens, Piel, Schmitt, Lüddens, Hiemke, & Rösch, 2001.
Antimycobacterial Activity
Waisser et al. (2008) investigated the antimycobacterial activity of basic ethyl esters of alkoxy-substituted phenylcarbamic acids. Their findings contribute to the search for new antimicrobial agents, particularly against mycobacterial infections like tuberculosis. Waisser, Drazková, Čižmárik, & Kaustová, 2008.
properties
Product Name |
N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester |
|---|---|
Molecular Formula |
C40H37N3O9 |
Molecular Weight |
703.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[(2-phenylphenyl)carbamoyloxy]oxan-3-yl] N-phenylcarbamate |
InChI |
InChI=1S/C40H37N3O9/c1-48-37-36(52-40(47)43-32-24-14-12-22-30(32)27-17-7-3-8-18-27)35(34(33(25-44)49-37)50-38(45)41-28-19-9-4-10-20-28)51-39(46)42-31-23-13-11-21-29(31)26-15-5-2-6-16-26/h2-24,33-37,44H,25H2,1H3,(H,41,45)(H,42,46)(H,43,47)/t33-,34-,35+,36+,37+/m1/s1 |
InChI Key |
RKPTWSXVLUXDHF-DWCHZDDLSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)

